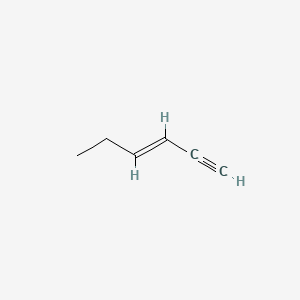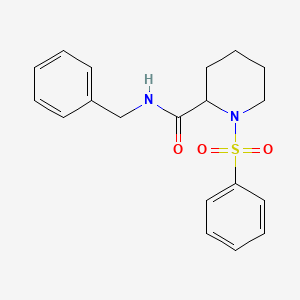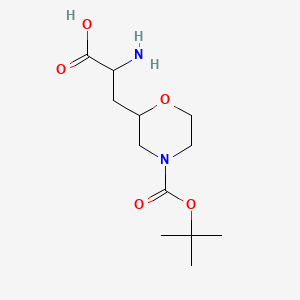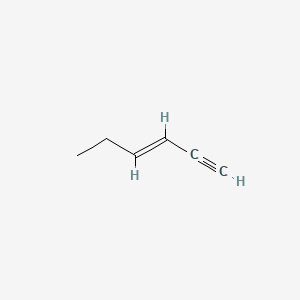![molecular formula C15H10F6N2O3 B13578387 1,3-Bis[4-(trifluoromethoxy)phenyl]urea](/img/structure/B13578387.png)
1,3-Bis[4-(trifluoromethoxy)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis[4-(trifluoromethoxy)phenyl]urea is a compound that belongs to the class of bis-ureas. It contains two 4-(trifluoromethoxy)phenyl groups attached to a central urea moiety. This compound is known for its lipophilic properties and is often used in the design of inhibitors for various enzymes, including soluble epoxide hydrolase (sEH) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Bis[4-(trifluoromethoxy)phenyl]urea can be synthesized by reacting 4-(trifluoromethoxy)phenyl isocyanate with aliphatic diamines. The reaction typically yields the desired bis-urea compound in 58-80% yields . The reaction conditions involve the use of solvents such as acetonitrile and purified water, and the process is monitored using high-performance liquid chromatography (HPLC) with UV detection .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis[4-(trifluoromethoxy)phenyl]urea undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trifluoromethoxy groups.
Oxidation and Reduction: It can also undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include alkyl halides, nucleophiles, and oxidizing or reducing agents. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent environments .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted urea derivatives .
Applications De Recherche Scientifique
1,3-Bis[4-(trifluoromethoxy)phenyl]urea has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1,3-Bis[4-(trifluoromethoxy)phenyl]urea involves its binding to specific molecular targets, such as enzymes. For example, as an inhibitor of soluble epoxide hydrolase (sEH), it forms additional hydrogen bonds in the active site of the enzyme, thereby inhibiting its activity . This inhibition can lead to various biochemical and physiological effects, depending on the specific enzyme and biological pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N′-disubstituted bis-ureas: These compounds also contain two urea groups and are known for their inhibitory activity against various enzymes.
4-(trifluoromethoxy)phenyl derivatives: Compounds containing the 4-(trifluoromethoxy)phenyl group are often used in the design of enzyme inhibitors and other biologically active molecules.
Uniqueness
1,3-Bis[4-(trifluoromethoxy)phenyl]urea is unique due to its specific structure, which allows it to form strong hydrogen bonds with enzyme active sites. This property makes it a potent inhibitor of soluble epoxide hydrolase (sEH) and other enzymes .
Propriétés
Formule moléculaire |
C15H10F6N2O3 |
|---|---|
Poids moléculaire |
380.24 g/mol |
Nom IUPAC |
1,3-bis[4-(trifluoromethoxy)phenyl]urea |
InChI |
InChI=1S/C15H10F6N2O3/c16-14(17,18)25-11-5-1-9(2-6-11)22-13(24)23-10-3-7-12(8-4-10)26-15(19,20)21/h1-8H,(H2,22,23,24) |
Clé InChI |
RSCCKXHOLGSHCN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)OC(F)(F)F)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


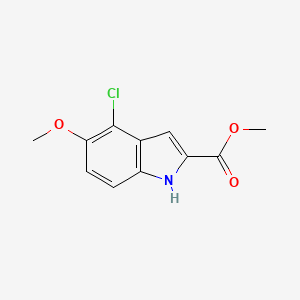
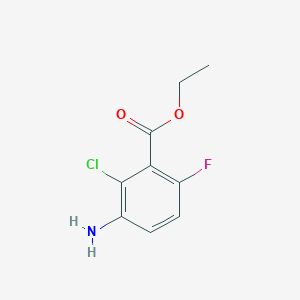
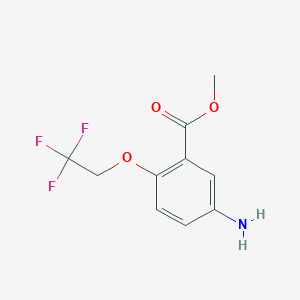

![N-[2-(1H-indol-3-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B13578326.png)
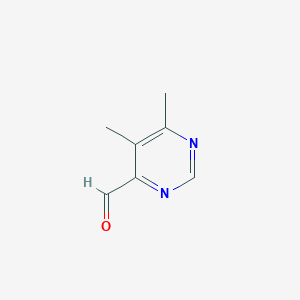

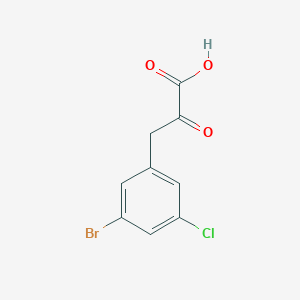
aminehydrochloride](/img/structure/B13578363.png)

